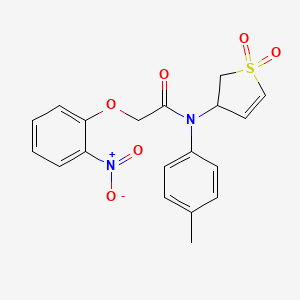![molecular formula C23H28ClN3O3S B4064836 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4064836.png)
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine
説明
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has been shown to have potential therapeutic applications in various B cell malignancies and autoimmune diseases.
作用機序
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine inhibits the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a key role in the activation and proliferation of B cells, which are involved in the immune response. Inhibition of BTK by 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine leads to the suppression of B cell activation and proliferation, ultimately resulting in the death of B cells. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine inhibits the activity of BTK in a dose-dependent manner. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has also been shown to inhibit the activation of downstream signaling molecules such as AKT and ERK. In vivo studies have shown that 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine reduces the size of B cell tumors and inhibits the growth of B cell lymphomas and leukemias. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has also been shown to reduce the symptoms of autoimmune diseases such as arthritis and lupus.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has also been shown to be effective in inhibiting the activity of BTK in vitro and in vivo. However, there are also some limitations to using 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine in lab experiments. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has a relatively short half-life, which may limit its effectiveness in some experiments. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine may also have off-target effects on other kinases, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine. One area of research is the evaluation of 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases. Another area of research is the identification of biomarkers that can predict the response to 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine treatment. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of more effective therapies for B cell malignancies and autoimmune diseases.
科学的研究の応用
1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has been extensively studied for its potential therapeutic applications in B cell malignancies and autoimmune diseases. In preclinical studies, 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has shown promising results in inhibiting the growth and survival of B cell lymphomas and leukemias. 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine has also been shown to be effective in reducing the symptoms of autoimmune diseases such as rheumatoid arthritis and lupus. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-chlorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine in humans.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c1-18-9-11-27(12-10-18)31(29,30)22-7-5-19(6-8-22)23(28)26-15-13-25(14-16-26)21-4-2-3-20(24)17-21/h2-8,17-18H,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGAHGGQUOORLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-benzodioxol-5-yl[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4064756.png)
![4-chloro-N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)benzamide](/img/structure/B4064761.png)
![N-(4-bromophenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4064777.png)

![4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine](/img/structure/B4064799.png)
![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B4064802.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4064807.png)

![4-(difluoromethoxy)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B4064822.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4064824.png)

![N-2-adamantyl-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzamide](/img/structure/B4064840.png)
![3-{[(2-sec-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4064855.png)
![6-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4064858.png)